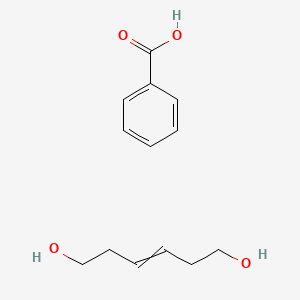
Benzoic acid;hex-3-ene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;hex-3-ene-1,6-diol is a compound that combines the properties of benzoic acid and hex-3-ene-1,6-diol Benzoic acid is a simple aromatic carboxylic acid, while hex-3-ene-1,6-diol is an unsaturated diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;hex-3-ene-1,6-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with hex-3-ene-1,6-diol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;hex-3-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and diols.
Reduction: Reduction reactions can convert the double bond in hex-3-ene-1,6-diol to a single bond, resulting in hexane-1,6-diol.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used
Major Products Formed
Oxidation: Benzoic acid and hexane-1,6-diol.
Reduction: Hexane-1,6-diol.
Substitution: Nitrobenzoic acid, halobenzoic acids
Aplicaciones Científicas De Investigación
Benzoic acid;hex-3-ene-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzoic acid;hex-3-ene-1,6-diol involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the diol group can participate in hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1,6-diol: A saturated diol with similar chemical properties but lacks the aromatic ring of benzoic acid.
Benzoic acid: A simple aromatic carboxylic acid without the diol functionality.
Hex-3-ene-1,6-diol: An unsaturated diol without the aromatic ring of benzoic acid.
Uniqueness
Benzoic acid;hex-3-ene-1,6-diol is unique due to its combination of aromatic and diol functionalities, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
Propiedades
Número CAS |
629645-93-8 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
benzoic acid;hex-3-ene-1,6-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6-8/h1-5H,(H,8,9);1-2,7-8H,3-6H2 |
Clave InChI |
VSNQJHOCKLFJCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C(CO)C=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


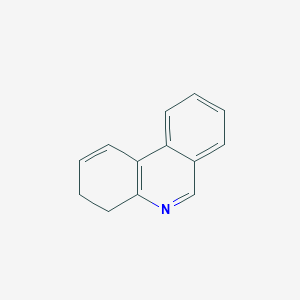
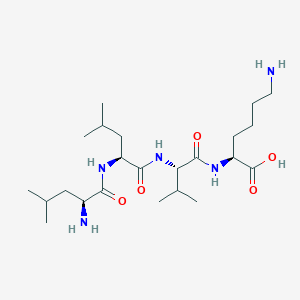
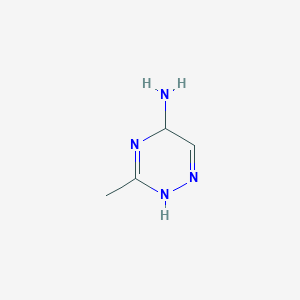

![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
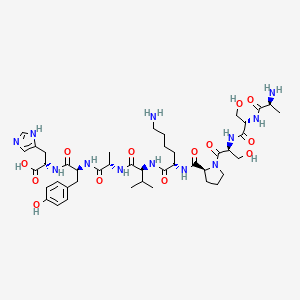
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)
